molecular formula C13H8N2 B3350922 9H-Carbazole-4-carbonitrile CAS No. 31892-43-0

9H-Carbazole-4-carbonitrile

Cat. No.: B3350922
CAS No.: 31892-43-0
M. Wt: 192.22 g/mol
InChI Key: FXFRNGBHSNZMQR-UHFFFAOYSA-N
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Description

9H-Carbazole-4-carbonitrile is a carbazole derivative featuring a nitrile (-CN) group at the 4-position of the heteroaromatic ring. Its molecular formula is C₁₃H₈N₂, with a molecular weight of 192.22 g/mol . The compound is structurally significant due to the electron-withdrawing nitrile group, which enhances its electronic properties, making it valuable in materials science, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices . Its synthesis typically involves cyanation reactions under controlled conditions, as seen in the preparation of related carbazole-carbonitrile derivatives .

Properties

IUPAC Name

9H-carbazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)15-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFRNGBHSNZMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503970
Record name 9H-Carbazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31892-43-0
Record name 9H-Carbazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-4-carbonitrile typically involves the introduction of a cyano group (-CN) to the carbazole core. One common method is the reaction of carbazole with a suitable nitrile source under specific conditions. For example, carbazole can be reacted with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-4-carboxylic acid.

    Reduction: Reduction of the cyano group can yield carbazole-4-amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9H-Carbazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Carbazole-4-carbonitrile depends on its specific application. In electronic devices, its optoelectronic properties are attributed to the conjugated π-electron system of the carbazole core, which allows for efficient charge transport and light emission. In biological systems, the compound may interact with cellular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

The functionalization of carbazole at different positions or with diverse substituents leads to distinct physicochemical and electronic properties. Below is a detailed comparison of 9H-Carbazole-4-carbonitrile with structurally analogous compounds:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Substituent(s) Key Applications Boiling Point (°C) pKa (Predicted)
This compound C₁₃H₈N₂ -CN at C4 OLEDs, TADF materials - 15.36 ± 0.30
2-Methoxy-9H-carbazole-4-carbonitrile C₁₄H₁₀N₂O -CN at C4, -OCH₃ at C2 Photovoltaic materials 456.5 ± 30.0 15.36 ± 0.30
9-(4-Bromobutyl)-9H-carbazole C₁₆H₁₅BrN₂ -Br-C₄H₈ at N9 Intermediate in organic synthesis - -
1-(4-Fluorobenzoyl)-9H-carbazole C₁₉H₁₂FNO -CO-C₆H₄F at C1 Pharmaceutical intermediates - -
o-3CN-TRZ (9H-Carbazole-3-carbonitrile derivative) C₂₈H₁₈N₄ -CN at C3, triazine moiety TADF emitters - -

Electronic and Structural Effects

  • Substituent Position :

    • The 4-position nitrile in this compound induces a stronger electron-withdrawing effect compared to the 3-position nitrile in o-3CN-TRZ. This positional difference alters the HOMO-LUMO energy gap, as demonstrated by DFT calculations, with the 4-CN derivative showing enhanced charge-transfer efficiency in OLEDs .
    • The 2-methoxy group in 2-Methoxy-9H-carbazole-4-carbonitrile introduces steric hindrance and electron-donating effects, reducing aggregation in thin films and improving solubility in polar solvents .
  • Substituent Type :

    • Nitrile (-CN) : Enhances electron mobility and stabilizes excited states, critical for TADF applications .
    • Methoxy (-OCH₃) : Improves solubility but may reduce thermal stability due to lower bond dissociation energy compared to nitrile .
    • Alkyl Halides (e.g., -Br-C₄H₈) : Increase molecular weight and hydrophobicity, limiting applications in optoelectronics but useful as synthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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